
1-(4-氯苄基)-3-(2-氧代-1,2,3,4-四氢喹啉-6-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic molecule that appears to be designed for biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. The tetrahydroquinoline core is a common feature in medicinal chemistry due to its presence in various biologically active molecules. The urea moiety is also a functional group of interest in drug design, often contributing to the compound's binding affinity to biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline ureas is described in the first paper, where novel chroman and tetrahydroquinoline ureas were synthesized and evaluated for their activity as TRPV1 antagonists . Although the exact synthesis of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not detailed, the methods used for similar compounds involve the introduction of aryl substituents to the bicyclic scaffold, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline ureas, as mentioned in the first paper, includes aryl substituents that are crucial for the compound's activity at the TRPV1 receptor . The presence of a chlorobenzyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner, with the chlorine atom potentially playing a role in the compound's binding affinity and selectivity.
Chemical Reactions Analysis
The tetrahydroquinoline ureas were found to be potent CYP3A4 inhibitors, indicating that they can participate in chemical reactions involving this liver enzyme, which is responsible for the metabolism of many drugs . The presence of a urea group in the compound suggests that it may also have similar inhibitory effects on CYP3A4 or other enzymes, which could influence its pharmacokinetic profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The tetrahydroquinoline ureas' ability to cross the blood-brain barrier indicates that the compound may also possess this property, which is significant for central nervous system activity . Additionally, the presence of a chlorobenzyl group could affect the compound's lipophilicity, solubility, and overall pharmacokinetic behavior.
科学研究应用
2. 抗增殖和抗菌潜力Perković 等人(2016 年)合成了与 1-(4-氯苄基)-3-(2-氧代-1,2,3,4-四氢喹啉-6-基)脲相关的结构的新型化合物。他们发现这些化合物对各种癌细胞系表现出显着的抗增殖作用,特别是对乳腺癌 MCF-7 细胞。此外,一些化合物表现出高抗氧化活性和对大豆脂氧合酶的弱抑制作用,表明具有潜在的抗菌应用 (Perković 等人,2016 年)。
3. 在高级有机合成技术中的作用Kaptı、Dengiz 和 Balcı(2016 年)描述了使用类似于 1-(4-氯苄基)-3-(2-氧代-1,2,3,4-四氢喹啉-6-基)脲的化合物合成嘧啶并吲哚和 4-羟基喹啉-2,3-二羧酸二乙酯。他们的研究表明此类化合物在合成复杂有机分子中的重要性,而这些分子可能具有药用应用 (Kaptı、Dengiz 和 Balcı,2016 年)。
4. 在 TRPV1 拮抗作用和镇痛潜力中的意义Schmidt 等人(2011 年)对与所讨论化合物密切相关的色满和四氢喹啉脲的研究揭示了它们作为 TRPV1 拮抗剂的活性。这表明在开发新的止痛药中具有潜在应用,因为这些化合物在慢性疼痛和急性疼痛模型中显示出疗效 (Schmidt 等人,2011 年)。
安全和危害
The safety and hazards of “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” are not specified in the available literature. As it is used for research purposes only, it is not intended for human or veterinary use.
未来方向
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that “1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” and its derivatives could be of interest in future research.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVVQAGAUCKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

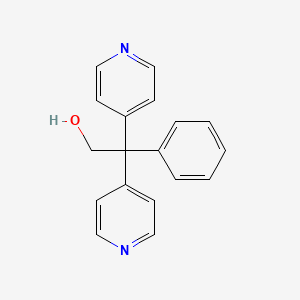
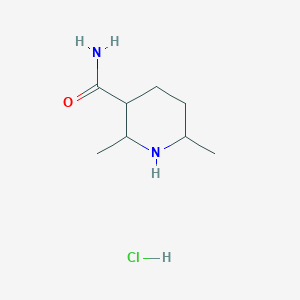
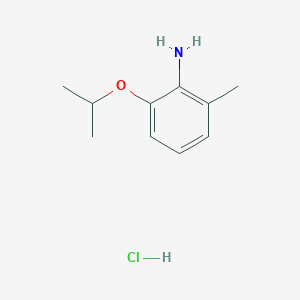
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
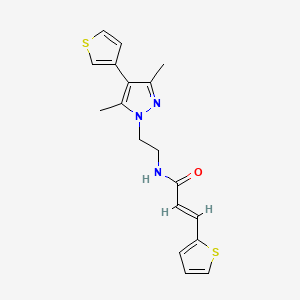
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)
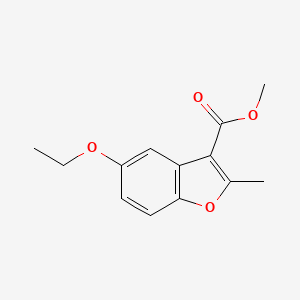
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)